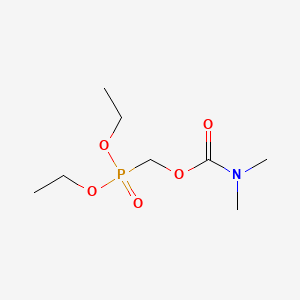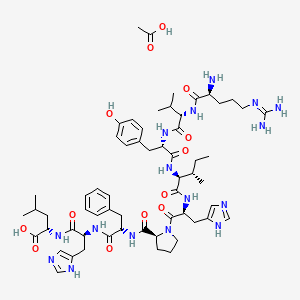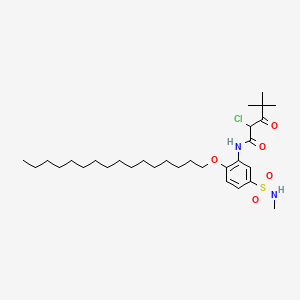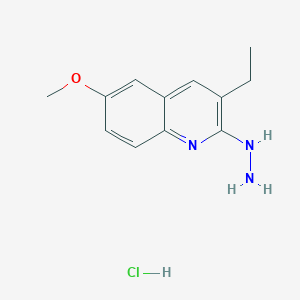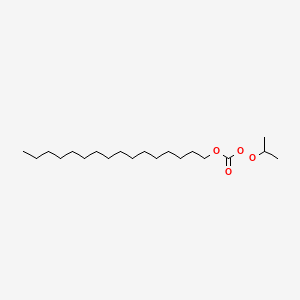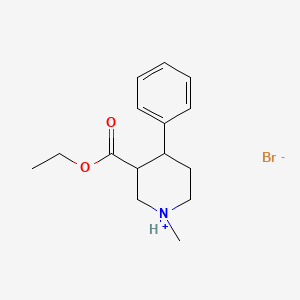
(-)-cis-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-cis-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide: is a chemical compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are commonly found in nature, contributing to the fragrances of fruits and flowers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of esters, including (-)-cis-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide, typically involves the reaction of carboxylic acids with alcohols in the presence of a catalyst. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst . Another method involves the reaction of acid chlorides with alcohols in the presence of a base .
Industrial Production Methods: Industrial production of esters often employs similar methods but on a larger scale. The choice of method depends on the desired yield, purity, and cost-effectiveness. For example, the use of acid chlorides and alcohols in the presence of a base is a common industrial method due to its efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Esters can undergo hydrolysis to yield carboxylic acids and alcohols.
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: Esters can undergo nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions:
Hydrolysis: Aqueous acid or base.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Primary alcohols.
Substitution: Varies based on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, (-)-cis-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide can be used as a reagent in organic synthesis, particularly in the formation of other esters and related compounds .
Biology and Medicine:
Industry: In the industrial sector, esters are used in the production of fragrances, flavors, and solvents.
Mécanisme D'action
The mechanism of action for esters generally involves their hydrolysis or interaction with other molecules through nucleophilic substitution. The specific molecular targets and pathways would depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Ethyl acetate: Commonly used as a solvent.
Methyl butyrate: Known for its fruity odor.
Isopentyl acetate: Used in flavorings and fragrances.
Uniqueness: (-)-cis-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide is unique due to its specific structure, which may impart distinct chemical and physical properties compared to other esters .
This detailed article provides an overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
57193-93-8 |
|---|---|
Formule moléculaire |
C15H22BrNO2 |
Poids moléculaire |
328.24 g/mol |
Nom IUPAC |
ethyl 1-methyl-4-phenylpiperidin-1-ium-3-carboxylate;bromide |
InChI |
InChI=1S/C15H21NO2.BrH/c1-3-18-15(17)14-11-16(2)10-9-13(14)12-7-5-4-6-8-12;/h4-8,13-14H,3,9-11H2,1-2H3;1H |
Clé InChI |
SOPKAMUVMLDCBE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C[NH+](CCC1C2=CC=CC=C2)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



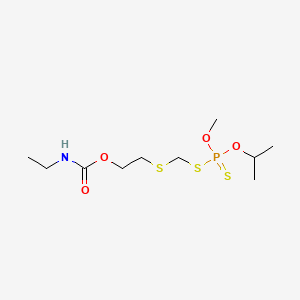
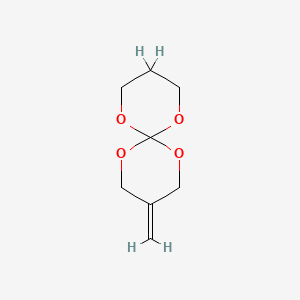

![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750845.png)
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750852.png)

